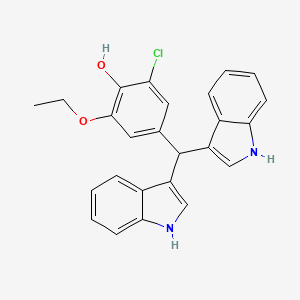
2-chloro-4-(di-1H-indol-3-ylmethyl)-6-ethoxyphenol
Vue d'ensemble
Description
2-chloro-4-(di-1H-indol-3-ylmethyl)-6-ethoxyphenol, also known as AG-30 or Indochlor, is a synthetic compound with potential therapeutic applications in cancer treatment. It belongs to the family of indole derivatives and has been shown to exhibit anti-tumor activity in various preclinical studies.
Mécanisme D'action
The exact mechanism of action of 2-chloro-4-(di-1H-indol-3-ylmethyl)-6-ethoxyphenol is not fully understood. However, it has been proposed that this compound inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. By inhibiting this enzyme, this compound may prevent the proliferation of cancer cells and induce cell death.
Biochemical and physiological effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer treatment. It has also been reported to inhibit angiogenesis (the formation of new blood vessels), which is important for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-chloro-4-(di-1H-indol-3-ylmethyl)-6-ethoxyphenol is its high potency and selectivity towards cancer cells, which makes it a promising candidate for cancer treatment. However, its low solubility in aqueous solutions and potential toxicity at high doses may limit its use in clinical settings.
Orientations Futures
1. Further studies are needed to elucidate the exact mechanism of action of 2-chloro-4-(di-1H-indol-3-ylmethyl)-6-ethoxyphenol and identify potential biomarkers for patient selection.
2. Combination therapy with other anti-cancer agents may enhance the efficacy of this compound and reduce potential side effects.
3. Development of more efficient synthesis methods and formulations may improve the pharmacokinetic profile of this compound and increase its bioavailability.
4. Clinical trials are needed to evaluate the safety and efficacy of this compound in humans and determine its potential as a cancer therapeutic agent.
Applications De Recherche Scientifique
2-chloro-4-(di-1H-indol-3-ylmethyl)-6-ethoxyphenol has been extensively studied for its potential use in cancer treatment. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In vivo studies have also demonstrated the anti-tumor activity of this compound in mouse models of cancer.
Propriétés
IUPAC Name |
4-[bis(1H-indol-3-yl)methyl]-2-chloro-6-ethoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O2/c1-2-30-23-12-15(11-20(26)25(23)29)24(18-13-27-21-9-5-3-7-16(18)21)19-14-28-22-10-6-4-8-17(19)22/h3-14,24,27-29H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRQMRJLNDOODIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-{(4-ethylphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol](/img/structure/B4073771.png)
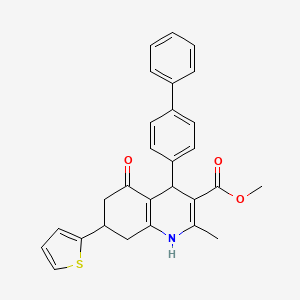
![ethyl 1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4073781.png)
![N-allyl-N-[3-(5-isopropyl-2-methylphenoxy)propyl]-2-propen-1-amine oxalate](/img/structure/B4073783.png)
![7-{(3-chlorophenyl)[(4-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol](/img/structure/B4073791.png)
![3-[(2-chloro-6-nitrobenzyl)thio]-5-[(2-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B4073795.png)
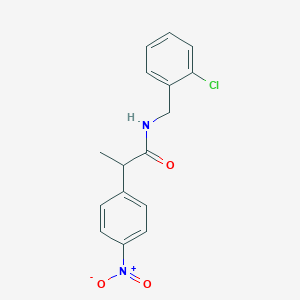
![(4-chlorophenyl)[4-(2,6-dimethyl-4-morpholinyl)-3-nitrophenyl]methanone](/img/structure/B4073819.png)
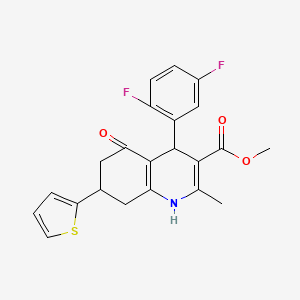
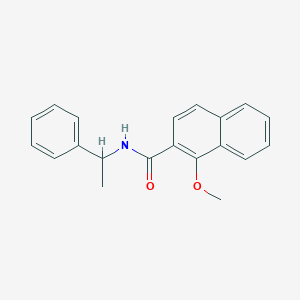
![N-(2-fluorophenyl)-5-nitro-2-[(1-piperidinylacetyl)amino]benzamide](/img/structure/B4073844.png)
![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)cyclohexanecarboxamide](/img/structure/B4073851.png)
![1-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}piperazine oxalate](/img/structure/B4073867.png)
![1-[2-(4-methylphenoxy)ethyl]azepane oxalate](/img/structure/B4073875.png)